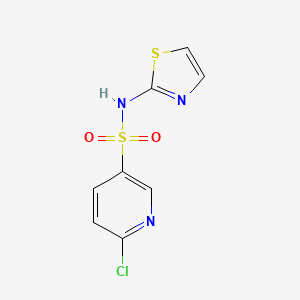

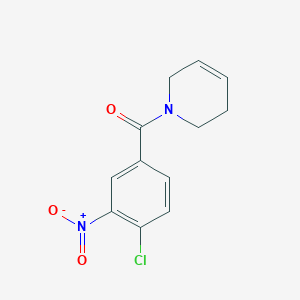

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide

Vue d'ensemble

Description

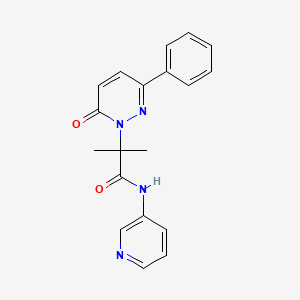

“6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide” can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the number and type of chemical entities in the molecule, such as the number of hydrogen and carbon atoms, and their connectivity .Chemical Reactions Analysis

The chemical reactions involving “6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide” can be studied using various techniques. For instance, the reaction of (E)-5-arylidenethiazolidine-2,4-diones and 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide in the presence of anhydrous K2CO3 in DMF can yield desired compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide” can be analyzed using various techniques. For instance, the yield, melting point (mp), and spectral data (1H-NMR and 13C-NMR) can provide valuable information about the compound .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemical Synthesis : One study describes a one-pot synthesis method for creating heterocyclic compounds like N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, showcasing a method for developing related chemical structures (Rozentsveig et al., 2013).

Antibacterial Properties : Research focusing on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, highlights their potential use as antibacterial agents (Azab et al., 2013).

Antimicrobial Activity : A study on the synthesis of new heterocycles based on pyrazole with a sulfonamido moiety, highlights their antimicrobial properties (El‐Emary et al., 2002).

Applications in Material Science and Chemistry

Crystal Structure Analysis : Research on chlorothiazide–pyridine compounds, which includes similar structures, explores the crystal structure stabilized by intermolecular hydrogen bonds, relevant for material science applications (Johnston et al., 2008).

Antimicrobial Agents Design : Studies on the design and synthesis of pyridines and pyridine-based sulfa-drugs as antimicrobial agents provide insights into the potential medical applications of these compounds (El‐Sayed et al., 2017).

Electronic Effects in Molecular Structures : Research into the electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled structures sheds light on their potential in developing advanced materials (Edder et al., 2000).

Anticonvulsant Agents : A study synthesizing heterocyclic compounds containing a sulfonamide thiazole moiety and evaluating their anticonvulsant activity suggests potential applications in neuroscience (Farag et al., 2012).

Antiproliferative Agents : Research into the synthesis of novel heterocyclic compounds as potential antiproliferative agents highlights applications in cancer research (Bashandy et al., 2014).

Herbicidal Activity : A study on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds shows their potential as herbicides for plant ecosystem health (Moran, 2003).

Metabolic Stability in Drug Design : Investigations into the metabolic stability of phosphoinositide 3-kinase inhibitors, utilizing 6,5-heterocycles including sulfonamide derivatives, provide insights into drug design and metabolism (Stec et al., 2011).

Crystallographic Studies : Analysis of the crystal structure of a sulfonamide derivative related to 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide enhances understanding of molecular interactions and structures (Suchetan et al., 2013).

Mécanisme D'action

Target of Action

Thiazole derivatives, which include 6-chloro-n-(1,3-thiazol-2-yl)pyridine-3-sulfonamide, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various targets in a manner that can activate or inhibit biochemical pathways, stimulate or block receptors, and cause other changes in the biological system .

Biochemical Pathways

Thiazole derivatives are known to have diverse effects on various biochemical pathways .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Orientations Futures

The future directions in the research of “6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, further studies could focus on their potential use as anti-inflammatory agents, their mechanism of action, and the development of more efficient synthesis methods .

Propriétés

IUPAC Name |

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S2/c9-7-2-1-6(5-11-7)16(13,14)12-8-10-3-4-15-8/h1-5H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHVCPBBHPRKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)NC2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2600222.png)

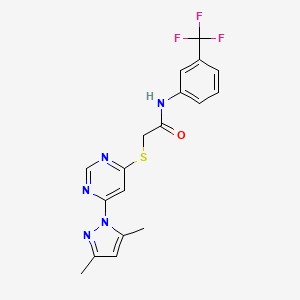

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(pyridine-3-sulfonyl)-1,4'-bipiperidine](/img/structure/B2600223.png)

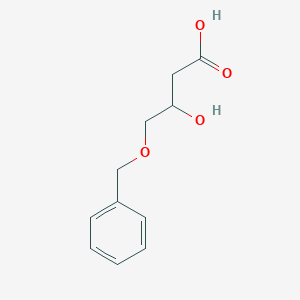

![4-{[(3-Fluorophenyl)formamido]methyl}benzoic acid](/img/structure/B2600225.png)

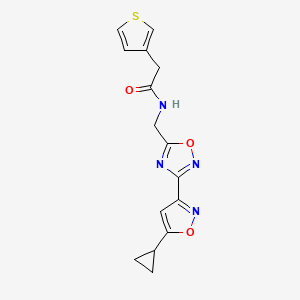

![2-[(2,4-Dichlorobenzoyl)amino]propanoic acid](/img/structure/B2600227.png)

![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)

![N-(4-{5-[1-(4-fluorobenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2600245.png)